Synthetic Accessibility and Physical Form: Distillation Boiling Point Comparison from the Patent Route
The target compound, N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, is isolated as a distillable oil with a boiling point of 90 °C at 0.05 mm Hg, which is lower than the analogous N-cyclopentyl derivative (96 °C/0.15 mm Hg) but higher than the N-allyl analog (94 °C/0.08 mm Hg) obtained via comparable synthetic sequences [1]. This indicates the propargyl substituent confers a distinct volatility profile relative to saturated and unsaturated N-alkyl congeners, a factor relevant for purification method selection during procurement.
| Evidence Dimension | Boiling Point (Degree of Volatility) |
|---|---|
| Target Compound Data | 90 °C at 0.05 mm Hg |
| Comparator Or Baseline | N-cyclopentyl analog: 96 °C/0.15 mm Hg; N-allyl analog: 94 °C/0.08 mm Hg |
| Quantified Difference | Target boils 6 °C lower than the cyclopentyl analog and 4 °C higher than the allyl analog under similar vacuum pressure. |
| Conditions | Distillation under reduced pressure as described in US4082771A, Example 10 and related examples. |
Why This Matters
For procurement and formulation chemists, a lower boiling point may simplify solvent removal but also indicates greater potential for evaporative loss, requiring controlled handling during downstream processing.
- [1] Lilly Industries Limited. US4082771A - Acylamino derivatives. 1978. View Source
